molecular formula C11H15N5O3 B8751201 2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one

2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one

Cat. No. B8751201
M. Wt: 265.27 g/mol
InChI Key: GWFOVSGRNGAGDL-UHFFFAOYSA-N
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Patent
US05525726

Procedure details

A solution of [1S-(1α, 2β, 3α)]-3-[2-amino -6-(phenylmethoxy)-9H-purin-9-yl]-1,2-cyclobutanedimethanol, dibenzoate ester (20.0 g.) in 550 ml. of methanol under argon was treated with 5 ml. of 25% sodium methoxide in methanol and heated at 40° C. for 2 hours. Aqueous hydrochloric acid (3N, 275 ml.) was then added to the reaction mixture, and heating was continued at 50° C. for 2 hours. This mixture was concentrated to 100 ml. and the solution was transferred to a separatory funnel, with addition of another 100 ml. of water. The solution was extracted with ether (3×100 ml.) and the pH of the aqueous layer was adjusted to 8.5 with the slow addition of 360 ml. of 2N potassium hydroxide. The resulting thick precipitate was filtered and the damp solid was recrystallized by dissolving in 200 ml. of hot water, filtering while hot, and chilling at 5° C. overnight. Drying in vacuo over phosphorus pentoxide gave 7.65 g. of an impure white solid. Chromatography on 750 ml. of CHP-20P resin with gradient elution using acetonitrile and water, concentration of the pertinent product fractions until turbid, and chilling this turbid solution for 1 hour at 0° C. gave crystals which were filtered. Drying in vacuo at room temperature over phosphorus pentoxide gave 6.3 g. of the title compound as a white crystalline solid, m. p. >270° C., [α]D =-27° (c=1.0, DMSO).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[2-amino -6-(phenylmethoxy)-9H-purin-9-yl]-1,2-cyclobutanedimethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dibenzoate ester
Quantity
20 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
275 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]2[CH2:14][CH:13]([CH2:15][OH:16])[CH:12]2[CH2:17][OH:18])=[C:4]([O:19]CC2C=CC=CC=2)[N:3]=1.C[O-].[Na+].Cl.CS(C)=O>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:19])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:14][CH:13]([CH2:15][OH:16])[CH:12]3[CH2:17][OH:18])[C:9]=2[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
3-[2-amino -6-(phenylmethoxy)-9H-purin-9-yl]-1,2-cyclobutanedimethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)C1C(C(C1)CO)CO)OCC1=CC=CC=C1
Step Three
Name
dibenzoate ester
Quantity
20 g
Type
reactant
Smiles
Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
275 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated to 100 ml
ADDITION
Type
ADDITION
Details
and the solution was transferred to a separatory funnel, with addition of another 100 ml
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether (3×100 ml.)
ADDITION
Type
ADDITION
Details
the pH of the aqueous layer was adjusted to 8.5 with the slow addition of 360 ml
FILTRATION
Type
FILTRATION
Details
The resulting thick precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the damp solid was recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 200 ml
FILTRATION
Type
FILTRATION
Details
of hot water, filtering while hot, and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying in vacuo over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
gave 7.65 g
WASH
Type
WASH
Details
of CHP-20P resin with gradient elution
TEMPERATURE
Type
TEMPERATURE
Details
chilling this turbid solution for 1 hour at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
gave crystals which
FILTRATION
Type
FILTRATION
Details
were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying in vacuo at room temperature over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
gave 6.3 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1NC(C=2N=CN(C2N1)C1C(C(C1)CO)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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